molecular formula C11H9BrN2O2 B13635566 1-(3-Bromo-4-methylphenyl)-1h-pyrazole-3-carboxylic acid

1-(3-Bromo-4-methylphenyl)-1h-pyrazole-3-carboxylic acid

Cat. No.: B13635566
M. Wt: 281.10 g/mol
InChI Key: RKXFEKHVURLWAI-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-methylphenyl)-1H-pyrazole-3-carboxylic acid is a chemical compound that belongs to the class of pyrazoles, which are known for their diverse biological activities. This compound features a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a pyrazole ring with a carboxylic acid group. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-4-methylphenyl)-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the bromination of 4-methylacetophenone to produce 3-bromo-4-methylacetophenone. This intermediate is then subjected to a cyclization reaction with hydrazine derivatives to form the pyrazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-4-methylphenyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(3-Bromo-4-methylphenyl)-1H-pyrazole-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-methylphenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The bromine and methyl groups on the phenyl ring, along with the pyrazole and carboxylic acid groups, allow the compound to bind to enzymes or receptors, inhibiting their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells .

Comparison with Similar Compounds

Uniqueness: 1-(3-Bromo-4-methylphenyl)-1H-pyrazole-3-carboxylic acid is unique due to the presence of both the bromine atom and the pyrazole ring with a carboxylic acid group. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H9BrN2O2

Molecular Weight

281.10 g/mol

IUPAC Name

1-(3-bromo-4-methylphenyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C11H9BrN2O2/c1-7-2-3-8(6-9(7)12)14-5-4-10(13-14)11(15)16/h2-6H,1H3,(H,15,16)

InChI Key

RKXFEKHVURLWAI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C=CC(=N2)C(=O)O)Br

Origin of Product

United States

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